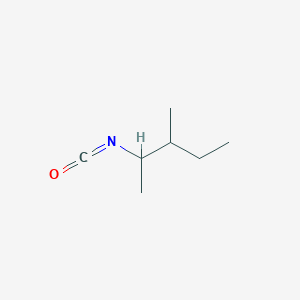
2-Isocyanato-3-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-3-methylpentane is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a branched alkane structure. This compound is part of the isocyanate family, which is widely used in the production of polyurethanes and other polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isocyanato-3-methylpentane can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene (COCl2), which produces the isocyanate group. The general reaction is as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate .
Industrial Production Methods: Industrial production of isocyanates, including this compound, typically involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which decompose thermally to form isocyanates .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyanato-3-methylpentane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form an amine and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Reaction with Alcohols: Forms urethanes. [ \text{ROH} + \text{RNCO} \rightarrow \text{ROC(O)N(H)R} ]
Reaction with Amines: Forms ureas. [ \text{RNH}_2 + \text{RNCO} \rightarrow \text{RNHCONHR} ]
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For urethane formation.
Amines: For urea formation.
Major Products:
Amines: From hydrolysis.
Urethanes: From reactions with alcohols.
Ureas: From reactions with amines.
Aplicaciones Científicas De Investigación
2-Isocyanato-3-methylpentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the modification of biomolecules through carbamylation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a reagent in the synthesis of pharmaceuticals.
Industry: Employed in the production of coatings, adhesives, and foams
Mecanismo De Acción
The mechanism of action of 2-isocyanato-3-methylpentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and the modification of biomolecules .
Comparación Con Compuestos Similares
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Comparison: 2-Isocyanato-3-methylpentane is unique due to its branched structure, which can influence its reactivity and physical properties. Compared to linear isocyanates like HDI, the branched structure may result in different polymerization behaviors and mechanical properties of the resulting polymers .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-isocyanato-3-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-4-6(2)7(3)8-5-9/h6-7H,4H2,1-3H3 |
Clave InChI |
DGCUXHYASUCMCG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
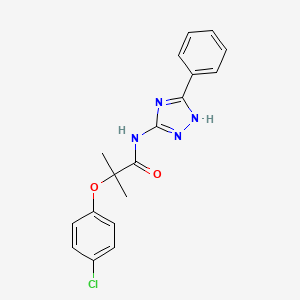
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
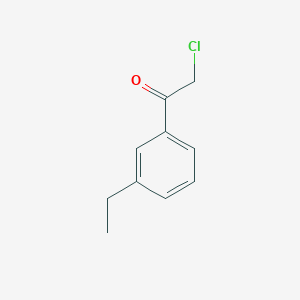
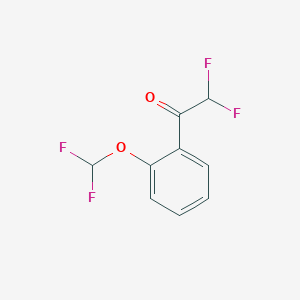
![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)


![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
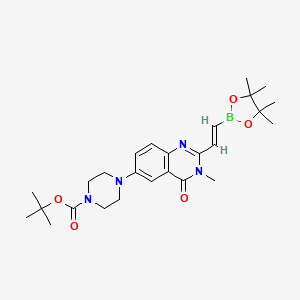

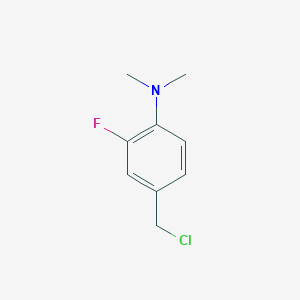
![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)
